molecular formula C5H10Si B032187 Trimethylsilylacetylene CAS No. 1066-54-2

Trimethylsilylacetylene

Cat. No.: B032187
CAS No.: 1066-54-2
M. Wt: 98.22 g/mol
InChI Key: CWMFRHBXRUITQE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethylsilylacetylene, also known as Ethynyltrimethylsilane, is an organosilicon compound with the formula (CH3)3SiC2H . It is primarily used as a source of “HC2-” in organic synthesis . The primary targets of this compound are the reactants in Sonogashira couplings .

Mode of Action

This compound is used in Sonogashira couplings as the equivalent of acetylene . This protected alkyne, as opposed to acetylene itself, prevents further coupling reactions . The trimethylsilyl group can then be cleaved off with TBAF or DBU to form phenylacetylene derivatives . It is also used to synthesize diphenylacetylene derivatives in a one-pot Sonogashira coupling, in which the phenylacetylene derivative reacts with a second aryl halide after in-situ deprotection .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds through sonogashira couplings . This suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds.

Result of Action

The primary result of this compound’s action is the formation of phenylacetylene derivatives . These derivatives are formed when the trimethylsilyl group is cleaved off with TBAF or DBU . Additionally, it can also result in the synthesis of diphenylacetylene derivatives in a one-pot Sonogashira coupling .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the electron-donating ability of the ligand plays a crucial role in determining the region selectivity of this tandem reaction . The use of strongly electron-donating ligands favors the formation of cross-dimer intermediates, whereas cross-trimer products can easily be synthesized using weakly electron-donating ligands .

Preparation Methods

The synthesis of Ciliobrevin A involves the preparation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives. One representative procedure includes the use of 2-cyanothioacetamide as a starting material . The reaction conditions and specific steps for the synthesis of Ciliobrevin A are detailed in the supporting information of related research articles . Industrial production methods for Ciliobrevin A are not widely documented, as it is primarily used for research purposes.

Properties

IUPAC Name

ethynyl(trimethyl)silane
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InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWMFRHBXRUITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10Si
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30553-41-4
Record name Silane, ethynyltrimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7061435
Record name Trimethylsilylacetylene
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Molecular Weight

98.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Trimethylsilylacetylene
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Vapor Pressure

224.0 [mmHg]
Record name Trimethylsilylacetylene
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CAS No.

1066-54-2, 7299-46-9
Record name (Trimethylsilyl)acetylene
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Record name Silane, ethynyltrimethyl-
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Record name Silane, ethynyltrimethyl-
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Record name Trimethylsilylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethynyltrimethylsilane itself doesn't have a specific biological target like a drug. Instead, its reactivity lies in its carbon-carbon triple bond and ability to act as a building block in organic synthesis. It's commonly used to introduce ethynyl (-C≡CH) groups into molecules, which can then be further functionalized. [, , , , , , , , , , , , , , , , , , , ] Therefore, downstream effects heavily depend on the specific molecules synthesized using Ethynyltrimethylsilane.

A: * Molecular formula: C5H10Si* Molecular weight: 98.22 g/mol* Spectroscopic data: * 1H NMR: The proton attached to the sp hybridized carbon shows a characteristic signal around 2.3 ppm. The trimethylsilyl group appears as a singlet around 0.1 ppm. [] * 13C NMR: The acetylenic carbons show characteristic signals in the range of 80-110 ppm. [] * IR: A sharp peak around 2100 cm-1 indicates the presence of the carbon-carbon triple bond (C≡C). []

A: Ethynyltrimethylsilane is a flammable liquid at room temperature. It's generally stable under inert conditions but can undergo reactions with strong acids, bases, and oxidizing agents. [, , , , , ] It's often used as a reagent in organic synthesis, especially in reactions involving transition metal catalysts like palladium. [, , , , , , , , ]

A: Ethynyltrimethylsilane itself isn't a catalyst. It serves as a reagent in various catalytic reactions, primarily in cross-coupling reactions like the Sonogashira reaction. [, , , , , , , , ] In these reactions, it acts as a source of an ethynyl group that gets transferred to an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This process generally shows good regioselectivity, leading to the formation of the desired alkyne product.

A: While detailed computational studies specifically focused on Ethynyltrimethylsilane might be limited, its properties and reactivity have likely been explored as part of larger studies on alkyne reactivity and cross-coupling reactions. [] Researchers often utilize computational methods to understand reaction mechanisms, predict product selectivity, and optimize reaction conditions for reactions involving Ethynyltrimethylsilane.

ANone: These aspects primarily apply to pharmaceuticals and biologically active compounds. As Ethynyltrimethylsilane primarily serves as a chemical reagent and building block in organic synthesis, these considerations are less relevant. Information on these aspects should be sought for the final synthesized compounds where Ethynyltrimethylsilane is a precursor.

A: Ethynyltrimethylsilane gained prominence with the development of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction. Its ability to readily undergo these reactions, introducing alkyne functionality into diverse molecules, marked a significant milestone in synthetic organic chemistry. [, , , , , , , , ]

A: Ethynyltrimethylsilane finds applications across various disciplines. In materials science, it can be used to synthesize polymers with interesting optical and electronic properties. [, ] In chemical biology, it can be employed to create modified biomolecules for studying biological processes. Its versatility makes it valuable for researchers in organic chemistry, medicinal chemistry, materials science, and chemical biology.

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